2-(Ethylsulfanyl)-5-(3-nitrophenyl)pyrazine
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Overview
Description
2-(Ethylsulfanyl)-5-(3-nitrophenyl)pyrazine is a heterocyclic compound that belongs to the pyrazine family. Pyrazines are known for their diverse biological activities and are widely used in pharmaceuticals, perfumeries, and food industries . This compound, with its unique structural features, has garnered interest in various scientific research fields.
Preparation Methods
The synthesis of 2-(Ethylsulfanyl)-5-(3-nitrophenyl)pyrazine typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions. The general synthetic route involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol .
Chemical Reactions Analysis
2-(Ethylsulfanyl)-5-(3-nitrophenyl)pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.
Substitution: The ethylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Scientific Research Applications
2-(Ethylsulfanyl)-5-(3-nitrophenyl)pyrazine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential antimicrobial and anticancer activities.
Medicine: It is explored for its potential use in drug development due to its biological activities.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Ethylsulfanyl)-5-(3-nitrophenyl)pyrazine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
2-(Ethylsulfanyl)-5-(3-nitrophenyl)pyrazine can be compared with other pyrazine derivatives, such as:
- 2-Methylsulfanyl-5-(3-nitrophenyl)pyrazine
- 2-Propylsulfanyl-5-(3-nitrophenyl)pyrazine
- 2-Butylsulfanyl-5-(3-nitrophenyl)pyrazine
These compounds share similar structural features but differ in their alkyl substituents, which can influence their chemical reactivity and biological activities.
Properties
IUPAC Name |
2-ethylsulfanyl-5-(3-nitrophenyl)pyrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c1-2-18-12-8-13-11(7-14-12)9-4-3-5-10(6-9)15(16)17/h3-8H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGBKAATYQSTNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(N=C1)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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